molecular formula C16H15N3O2S B2481061 N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-70-5

N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2481061
CAS No.: 851945-70-5
M. Wt: 313.38
InChI Key: SUBLHBNHCIYKES-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 3-methyl-5-oxo group and an N-(2,6-dimethylphenyl)carboxamide moiety. Its structural complexity and functional groups make it a candidate for diverse pharmacological applications, particularly as a scaffold for enzyme inhibitors or receptor modulators. The compound’s bioactivity is influenced by its ability to form hydrogen bonds, its electronic properties, and its conformational flexibility .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-5-4-6-10(2)13(9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBLHBNHCIYKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as acetonitrile, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects , synthetic routes , physicochemical properties , and crystallographic data .

Structural Analogues

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Features
N-(2,6-Dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) R₁ = 2,6-dimethylphenyl C₁₇H₁₈N₃O₂S 328.41 (calculated) - Electron-donating methyl groups on phenyl
- Planar thiazolo-pyrimidine core
N-(2,6-Difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide R₁ = 2,6-difluorophenyl C₁₄H₉F₂N₃O₂S 321.30 - Electron-withdrawing fluorine substituents
- Enhanced metabolic stability
N-(2,6-Difluorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide R₁ = 2,6-difluorophenyl; R₂ = Me C₁₅H₁₁F₂N₃O₂S 335.33 - Additional methyl group at C2
- Increased steric hindrance
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide R₁ = 4-methoxyphenyl C₃₂H₂₃N₃O₂S 529.61 (calculated) - Extended π-system with pyrrolo-thiazolo fusion
- Potential for enhanced binding affinity

Physicochemical and Crystallographic Properties

  • Planarity and Puckering :
    • The target compound’s thiazolo-pyrimidine core exhibits a flattened boat conformation (deviation of C5 by 0.224 Å from the mean plane), similar to ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate .
    • Fluorinated analogs may adopt distinct conformations due to electronegative substituents affecting intramolecular interactions.
  • Hydrogen Bonding :
    • The target compound forms C–H···O bifurcated hydrogen bonds in crystal packing, creating chains along the c-axis .
    • Methoxy-substituted analogs (e.g., 4-methoxyphenyl derivatives) show stronger hydrogen-bonding networks due to polar O–H interactions .

Pharmacological Implications

  • Electron-Donating vs. Fluorine substituents increase metabolic stability but may reduce solubility due to electronegativity .
  • Steric Effects :
    • The additional methyl group in D358-0340 (2,3-dimethyl analog) introduces steric hindrance, possibly affecting binding to target proteins .

Biological Activity

N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolopyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

PropertyValue
Molecular Formula C15H15N3O2S
Molecular Weight 299.36 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CSC2=NC(=O)C(=O)N(C1)C(=N2)C=C(C)C(=C)C=C(C)C=C(C)C

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance:

  • Cell Line Tested : MDA-MB-231 (triple-negative breast cancer)
    • IC50 Value : 27.6 μM .

This indicates that the compound effectively reduces cell viability at a relatively low concentration.

Antibacterial Activity

The compound also exhibits significant antibacterial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably:

  • Targeted Bacteria : Methicillin-resistant Staphylococcus aureus (MRSA)
    • Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as acetylcholinesterase and topoisomerase II. This inhibition disrupts critical cellular processes leading to cytotoxic effects .
  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity :
    • A study involving various thiazolopyrimidine derivatives found that those with similar structures exhibited enhanced anticancer properties compared to standard treatments .
    • The compound was tested against multiple cancer cell lines and showed selective cytotoxicity.
  • Antibacterial Efficacy :
    • In a recent study assessing new thiazole derivatives against resistant bacterial strains, this compound demonstrated superior activity against resistant strains of S. aureus and E. faecium .

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